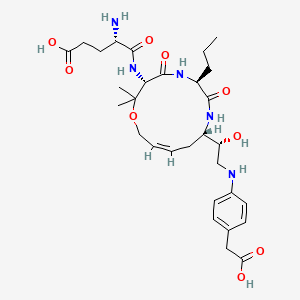
Bace1-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bace1-IN-9 is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 is considered a promising therapeutic approach for the treatment of Alzheimer’s disease, as it can potentially reduce the formation of amyloid plaques in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Bace1-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
Bace1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-β production.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BACE1 in neuronal function and neurodegeneration.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors .
作用机制
Bace1-IN-9 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein (APP) and reduces the production of amyloid-β peptides. The molecular targets of this compound include the catalytic aspartyl residues in the active site of BACE1. The inhibition of BACE1 disrupts the amyloidogenic pathway, which is responsible for the formation of amyloid plaques in the brain .
相似化合物的比较
Bace1-IN-9 is compared with other BACE1 inhibitors, such as:
Verubecestat: Another potent BACE1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.
Lanabecestat: A BACE1 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Atabecestat: Known for its high selectivity and potency against BACE1
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C30H45N5O9 |
|---|---|
分子量 |
619.7 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1 |
InChI 键 |
CSSIDGWPXKPAPN-JTSDAKNZSA-N |
手性 SMILES |
CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O |
规范 SMILES |
CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















